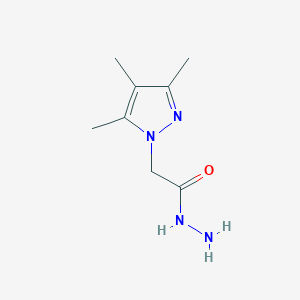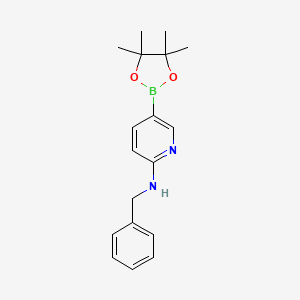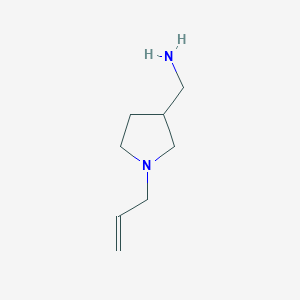
(1-Allylpyrrolidin-3-yl)methanamine
Vue d'ensemble
Description
“(1-Allylpyrrolidin-3-yl)methanamine” is a chemical compound with the molecular formula C8H16N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “(1-Allylpyrrolidin-3-yl)methanamine” consists of a pyrrolidine ring with an allyl group and a methanamine group attached . The InChI code for the compound is 1S/C8H16N2/c1-2-4-10-5-3-8(6-9)7-10/h2,8H,1,3-7,9H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Allylpyrrolidin-3-yl)methanamine” include a molecular weight of 140.23 g/mol . The compound is available in solid form .
Applications De Recherche Scientifique
Catalytic Applications in Organic Chemistry
- Synthesis of Pincer Palladacycles : Derivatives of methanamine, such as 1-(3-(Pyridin-2-yl)phenyl)methanamine, have been synthesized and used to create unsymmetrical NCN′ pincer palladacycles. These palladacycles were characterized and showed good catalytic activity and selectivity in applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Pharmacological Research
- Novel Antidepressant Drug Candidates : Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high 5-HT1A receptor affinity, selectivity, and robust antidepressant-like activity, suggesting their potential as promising antidepressant drug candidates (Sniecikowska et al., 2019).
Anticonvulsant Studies
- Synthesis of Novel Schiff Bases for Anticonvulsant Activity : Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity. Several compounds showed promising activity, indicating the potential of these methanamine derivatives in developing new treatments for seizures (Pandey & Srivastava, 2011).
Anticancer Research
- Synthesis of Palladium and Platinum Complexes for Anticancer Activity : New palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including R-(pyridin-2-yl)methanamine, were synthesized and characterized. These complexes exhibited significant anticancer activity against various human cancerous and noncancerous cell lines, highlighting their potential in cancer therapy (Mbugua et al., 2020).
Photocytotoxicity and Cellular Imaging
- Iron(III) Complexes for Photocytotoxicity in Red Light : Iron(III) complexes with (pyridin-2-yl)methanamine derivatives were synthesized and showed unprecedented photocytotoxicity in red light. They were ingested in the nucleus of cells, indicating potential applications in cellular imaging and cancer therapy (Basu et al., 2014).
Propriétés
IUPAC Name |
(1-prop-2-enylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-4-10-5-3-8(6-9)7-10/h2,8H,1,3-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSLLTYAXASINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Allylpyrrolidin-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



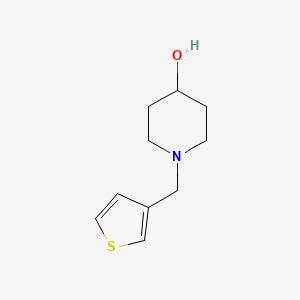
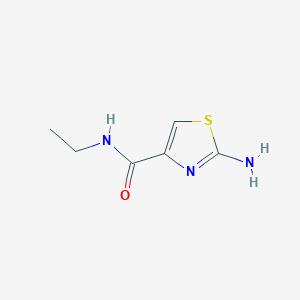
![(5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid](/img/structure/B1520528.png)
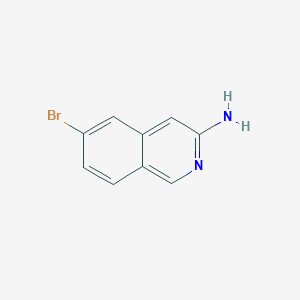

![Benzo[D]isoxazol-6-amine](/img/structure/B1520532.png)

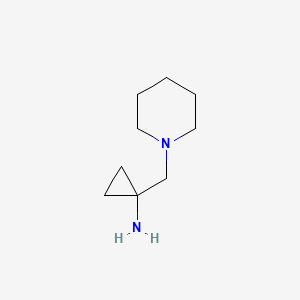
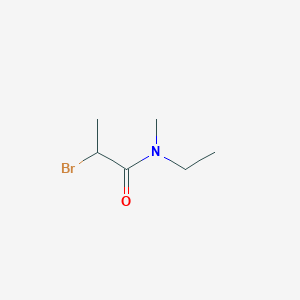

![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)

